A Comprehensive Technical Guide to the Physical and Chemical Properties of 2,4-Dinitro-m-xylene
A Comprehensive Technical Guide to the Physical and Chemical Properties of 2,4-Dinitro-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2,4-Dinitro-m-xylene (1,3-Dimethyl-2,4-dinitrobenzene), a significant nitroaromatic compound. This document details its fundamental characteristics, methods for its synthesis and analysis, and insights into its reactivity and biological interactions. The information is presented to support research and development activities in chemistry and the life sciences.
Core Physical and Chemical Properties
2,4-Dinitro-m-xylene is a yellow crystalline solid that is a derivative of m-xylene.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [2][3][4] |
| Molecular Weight | 196.16 g/mol | [2][3][4] |
| Melting Point | 82-84 °C | [3][5] |
| Boiling Point | ~301.6 °C | [1][3] |
| Density | 1.346 ± 0.06 g/cm³ | [5] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Low solubility in water; Soluble in organic solvents such as ethanol and acetone. | [1] |
| CAS Number | 603-02-1 | [2][3] |
| InChI Key | XUUSVHGZGPBZLS-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,4-Dinitro-m-xylene.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Distinct signals for the methyl groups (around 2.6 ppm) and aromatic protons (between 8.5-9.0 ppm), with splitting patterns influenced by the nitro groups.[1] |
| IR Spectroscopy | Confirmatory peaks for the nitro groups, including asymmetric NO₂ stretching at approximately 1530 cm⁻¹ and symmetric stretching around 1350 cm⁻¹.[1] |
| Mass Spectrometry | The molecular ion peak can be observed, confirming the molecular weight of the compound.[1] |
Experimental Protocols
Synthesis of 2,4-Dinitro-m-xylene via Nitration of m-Xylene
The most common method for synthesizing 2,4-Dinitro-m-xylene is the direct nitration of m-xylene.
Materials:
-
m-Xylene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Dichloroethane (solvent)
-
Sodium Bicarbonate solution (dilute)
-
Dean-Stark apparatus
-
Two-necked round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 50 mmol of m-xylene and 10 ml of dichloroethane.
-
Heat the mixture to reflux temperature.
-
Slowly and continuously add 4.23 ml of 70% nitric acid over a period of 4 hours. The water formed during the reaction is removed azeotropically using the Dean-Stark apparatus.
-
After the addition is complete, continue refluxing for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Transfer the filtrate to a separatory funnel and wash it with a dilute sodium bicarbonate solution to neutralize and remove excess acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
The crude product, which is a mixture of dinitro-isomers, can be purified by fractional crystallization or chromatography.[1]
Purification by Fractional Crystallization
This method leverages the differences in solubility of the dinitro-m-xylene isomers in a specific solvent at varying temperatures.
Materials:
-
Crude 2,4-Dinitro-m-xylene
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Slowly cool the solution to room temperature to allow for the crystallization of the desired isomer.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove impurities.
-
Dry the purified crystals in a vacuum oven.
Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is an effective technique for analyzing the purity of 2,4-Dinitro-m-xylene and for preparative separation of isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent reverse-phase column
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]
Procedure:
-
Prepare a standard solution of purified 2,4-Dinitro-m-xylene of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized product.
-
Set the HPLC parameters (flow rate, injection volume, detector wavelength).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the sample by comparing the retention time and peak area with the standard.
Chemical Reactivity
Reduction of Nitro Groups
The nitro groups of 2,4-Dinitro-m-xylene can be reduced to form the corresponding amino derivatives, such as 2,4-diamino-m-xylene. This reduction can be challenging and may require prolonged reaction times with reagents like ammonium sulfide at elevated temperatures.
Condensation Reactions
2,4-Dinitro-m-xylene can undergo condensation reactions. For instance, it reacts with ethyl oxalate in the presence of a strong base like sodium ethoxide to form dinitro-m-xylylpyruvic acid.[1] This reaction typically occurs at one of the methyl groups.[1]
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2,4-Dinitro-m-xylene.
Plausible Metabolic Pathway
The biodegradation of 2,4-Dinitro-m-xylene is expected to follow pathways similar to other nitroaromatic compounds like 2,4-Dinitrotoluene (DNT). Microorganisms can utilize it as a source of carbon and nitrogen. Aerobic degradation often starts with an oxidative step where a dioxygenase enzyme attacks the aromatic ring, leading to the release of a nitrite group and the formation of a catechol intermediate.[1] Anaerobic degradation typically involves the reduction of the nitro groups.
Caption: Plausible aerobic and anaerobic metabolic pathways for 2,4-Dinitro-m-xylene.
